(2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester
Description
“(2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester” (CAS: 1187928-31-9) is a brominated aromatic compound featuring a tert-butyl carbamate protective group. Its structure consists of a phenyl ring substituted with an amino group at position 2, a bromine atom at position 4, and a methyl-carbamic acid tert-butyl ester moiety. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceutical and materials science research. The tert-butyl carbamate (Boc) group protects the amine functionality during multi-step reactions, while the bromine atom enables participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)10-6-5-8(13)7-9(10)14/h5-7H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEPUKMXGFOHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of an amino group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives with different functional groups.
Table 1: Common Reactions and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Acidic environment |
| Reduction | LiAlH4, H2 (Pd catalyst) | Anhydrous conditions |
| Substitution | NaOH, alkyl halides | Nucleophilic substitution |
Biology
In biological research, this compound can act as a probe to study enzyme interactions and protein binding due to its unique functional groups. The bromine atom enhances its reactivity and allows for specific labeling in biological systems.
Medicine
Derivatives of this compound are being explored for potential therapeutic applications. For instance, compounds derived from it may target specific enzymes or receptors involved in disease processes.
Case Study: Inhibitors in Disease Models
Research has demonstrated that certain derivatives exhibit inhibitory effects on key enzymes linked to inflammatory responses. These findings suggest potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and coatings that require specific chemical properties. Its ability to undergo various reactions makes it suitable for applications where tailored materials are needed.
Table 2: Industrial Applications
| Application Type | Description |
|---|---|
| Polymers | Used as a monomer to create specialized polymers |
| Coatings | Enhances durability and chemical resistance |
Mechanism of Action
The mechanism of action of (2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects : The position of bromine (e.g., para vs. meta) and additional substituents (e.g., fluorine in , acetyl in ) modulate electronic properties, affecting reactivity in electrophilic substitution or cross-coupling reactions.
- Steric Effects : Bulky groups like ethyl in or benzyl in influence steric hindrance during synthetic steps.
Physicochemical Properties
- Boiling Points : (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester has a predicted boiling point of 354.5±21.0 °C , whereas the acetyl-substituted analog lacks reported data but likely exhibits higher polarity due to the ketone group.
- Density and Solubility: Density ranges from 1.295 g/cm³ () to 1.331 g/cm³ (), reflecting differences in molecular packing. The amino group in the target compound may enhance water solubility compared to halogenated analogs.
- Thermal Stability : Tert-butyl esters generally undergo thermal cleavage at ~125–150°C (e.g., activation energy of 116–125 kJ/mol for related esters in ).
Biological Activity
(2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (2-amino-4-bromophenyl)carbamate, is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of tert-butyl (2-amino-4-bromophenyl)carbamate is , with a molecular weight of approximately 277.18 g/mol. The compound features a bromine atom on the phenyl ring, which enhances its reactivity in various chemical reactions.
The compound exhibits a broad spectrum of biological activities primarily through enzyme inhibition. It binds to the active sites of specific enzymes, thereby affecting their catalytic activities. For instance, it has been shown to inhibit proteases, which are crucial for protein degradation processes.
Biochemical Pathways
The compound interacts with various biochemical pathways, influencing cellular processes such as:
- Cell Signaling : Modulating kinase and phosphatase activities, which alters phosphorylation states of key signaling proteins.
- Gene Expression : Interacting with transcription factors that regulate gene expression.
Biological Activities
Research indicates that tert-butyl (2-amino-4-bromophenyl)carbamate possesses several biological properties:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various pathogens. For example, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Antitumor Properties
Studies have indicated that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research .
Other Activities
- Anticonvulsant : Potential use in managing seizure disorders.
- Anti-inflammatory : Exhibits properties that may reduce inflammation.
- Insecticidal and Antifungal : Demonstrated effectiveness against certain insect species and fungi .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamate derivatives, including tert-butyl (2-amino-4-bromophenyl)carbamate. Results indicated that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
- Antitumor Activity : In a preclinical model, the compound was tested for its ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Comparative Analysis
A comparison with similar compounds reveals unique properties attributable to the bromine substitution:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl (2-amino-phenyl)carbamate | Lacks bromine; less reactive | Limited antimicrobial activity |
| tert-Butyl (4-bromophenyl)carbamate | Lacks amino group; limited use as a protecting group | Moderate activity |
| tert-Butyl (2-amino-4-chlorophenyl)carbamate | Chlorine instead of bromine; different reactivity | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
